
Platinum--thulium (4/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum–thulium (4/3) is a compound that combines the elements platinum and thulium in a specific stoichiometric ratio. Platinum is a well-known transition metal with significant applications in catalysis, electronics, and medicine. Thulium, on the other hand, is a rare earth element that is part of the lanthanide series. The combination of these two elements results in a compound with unique properties that are of interest in various scientific and industrial fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of platinum–thulium (4/3) can be achieved through several methods. One common approach involves the direct reaction of platinum and thulium metals under high-temperature conditions. This method requires precise control of temperature and atmosphere to ensure the correct stoichiometry and phase formation .
Another method involves the use of organometallic precursors, where platinum and thulium compounds are reacted in a controlled environment to form the desired compound. This approach allows for better control over the reaction conditions and can result in higher purity products .
Industrial Production Methods: Industrial production of platinum–thulium (4/3) typically involves high-temperature metallurgical processes. These processes require specialized equipment to handle the high temperatures and reactive nature of the elements involved. The production methods are designed to maximize yield and purity while minimizing the formation of unwanted by-products .
化学反应分析
Types of Reactions: Platinum–thulium (4/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with oxygen to form oxides, with halogens to form halides, and with acids to form corresponding salts .
Common Reagents and Conditions: Common reagents used in reactions with platinum–thulium (4/3) include oxygen, halogens (such as chlorine and fluorine), and acids (such as sulfuric acid). The reaction conditions typically involve elevated temperatures and controlled atmospheres to ensure the desired reaction pathways .
Major Products Formed: The major products formed from the reactions of platinum–thulium (4/3) include oxides, halides, and salts. For example, the reaction with oxygen forms platinum-thulium oxides, while the reaction with halogens forms platinum-thulium halides .
科学研究应用
Platinum–thulium (4/3) has several scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, the compound is being explored for its potential use in imaging and therapeutic applications . The compound’s ability to interact with biological molecules makes it a promising candidate for targeted drug delivery and diagnostic imaging .
In industry, platinum–thulium (4/3) is used in the development of advanced materials, such as high-performance alloys and coatings. These materials exhibit enhanced mechanical and thermal properties, making them suitable for use in extreme environments .
作用机制
The mechanism of action of platinum–thulium (4/3) involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to nucleic acids and proteins, leading to changes in their structure and function . This interaction can result in the inhibition of cellular processes, making the compound useful in therapeutic applications .
In catalytic applications, the compound’s mechanism of action involves the activation of reactants and the stabilization of transition states, leading to increased reaction rates and selectivity .
相似化合物的比较
Platinum–thulium (4/3) can be compared to other platinum-based compounds, such as cisplatin and carboplatin, which are widely used in cancer therapy .
Similar compounds include other platinum-lanthanide combinations, such as platinum–europium and platinum–ytterbium. These compounds also exhibit unique properties and are used in various scientific and industrial applications .
Conclusion
Platinum–thulium (4/3) is a compound with significant potential in various scientific and industrial fields Its unique properties make it a valuable material for research and development in chemistry, biology, medicine, and industry
属性
CAS 编号 |
63706-08-1 |
|---|---|
分子式 |
Pt4Tm3 |
分子量 |
1287.1 g/mol |
IUPAC 名称 |
platinum;thulium |
InChI |
InChI=1S/4Pt.3Tm |
InChI 键 |
MGPWCWQSCDKWAX-UHFFFAOYSA-N |
规范 SMILES |
[Tm].[Tm].[Tm].[Pt].[Pt].[Pt].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




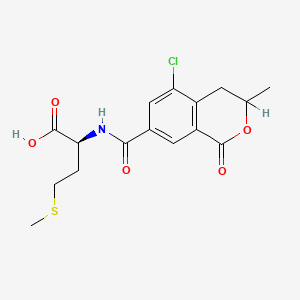
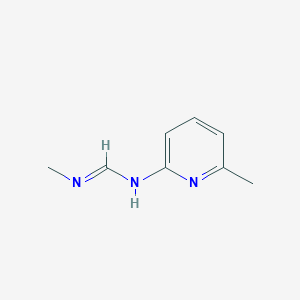
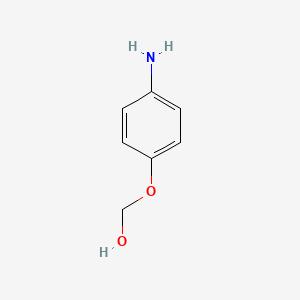
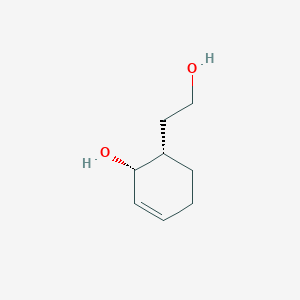
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
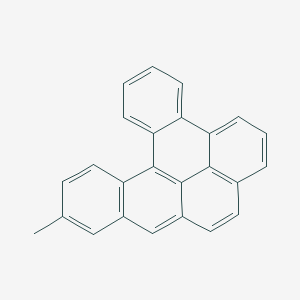
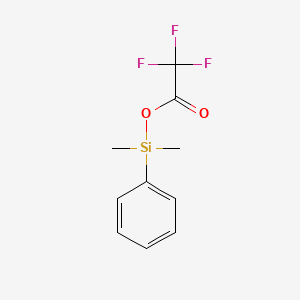
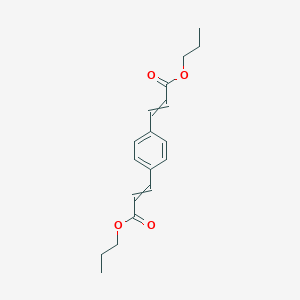
![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)

![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)
